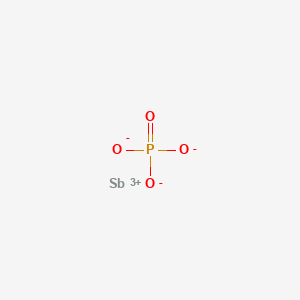

Antimony(3+) phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

antimony(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.Sb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQKNTIOWITBBA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4PSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619107 | |

| Record name | Antimony(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12036-46-3 | |

| Record name | Antimony(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Antimonous Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimonous phosphate, systematically known as antimony(III) phosphate or antimony orthophosphate (SbPO₄), is an inorganic compound that has garnered interest in various scientific fields, including materials science and potentially in specialized areas of drug development.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of antimonous phosphate, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes to facilitate understanding for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Antimonous phosphate is a white, solid compound that is insoluble in water.[3] It is characterized by a layered crystal structure, which contributes to some of its unique physical properties.[1][2] The antimony atom in this compound exists in the +3 oxidation state and possesses a lone pair of electrons, influencing its coordination geometry.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical data for antimonous phosphate.

Table 1: General Properties of Antimonous Phosphate

| Property | Value | Reference |

| Chemical Formula | SbPO₄ | [1][2] |

| Molar Mass | 216.730 g/mol | [1][4] |

| Appearance | White, insoluble solid | [3] |

| Melting Point | 877 °C (1611 °F; 1150 K) | [1][2] |

| CAS Number | 12036-46-3 | [1] |

Table 2: Crystallographic Data of Antimonous Phosphate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/m | [1][2] |

Table 3: Structural and Spectroscopic Data of Antimonous Phosphate

| Parameter | Value | Reference |

| Sb-O Bond Lengths | 1.98 Å, 2.04 Å, 2.18 Å, 2.93 Å | [1][3] |

| O-Sb-O Bond Angles | 87.9°, 164.8°, 84.1°, 85.0° | [1][3] |

| ³¹P Chemical Shift (NMR) | -18 ppm | [1] |

| Binding Energy of P 2p electrons (XPS) | 133.9 eV | [1] |

| Infrared (IR) Spectrum Bands (cm⁻¹) | 1145, 1052, 973, 664, 590, 500, 475, 372 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of antimonous phosphate in a research setting.

Synthesis of Antimonous Phosphate

Several methods for the synthesis of antimonous phosphate have been reported. Below are detailed protocols for two common approaches.

1. High-Temperature Solid-State Reaction

This method involves the direct reaction of antimonous oxide with a phosphate source at elevated temperatures.

-

Reactants:

-

Antimonous oxide (Sb₂O₃)

-

Diammonium phosphate ((NH₄)₂HPO₄)

-

-

Procedure:

-

Thoroughly mix stoichiometric amounts of antimonous oxide and diammonium phosphate in an agate mortar.

-

Transfer the mixture to a porcelain crucible.

-

Heat the crucible in a furnace to 600 °C.[1] The reaction involves the decomposition of diammonium phosphate and subsequent reaction with antimonous oxide.

-

Maintain the temperature for several hours to ensure complete reaction.

-

Cool the furnace slowly to room temperature.

-

The resulting white solid is antimonous phosphate.

-

2. Precipitation Method

This method allows for the synthesis of anhydrous antimony orthophosphate at lower temperatures.[5]

-

Reactants:

-

Antimony oxide (Sb₂O₃)

-

Concentrated hydrochloric acid (HCl)

-

A water-soluble orthophosphate source (e.g., diammonium hydrogen phosphate - (NH₄)₂HPO₄)[5]

-

Dilute phosphoric acid (H₃PO₄)

-

Deionized water

-

-

Procedure:

-

React antimony oxide with concentrated hydrochloric acid to form an antimony trichloride solution. It is important to use concentrated HCl to prevent the formation of oxychloride salts.[5]

-

Slowly add a solution of the water-soluble orthophosphate source to the antimony trichloride solution while maintaining the pH below 3.[3][5] A pH range of 2 to below 3 is preferred to obtain pure anhydrous antimony phosphate.[5]

-

A precipitate of antimony phosphate will form.

-

Digest the mixture for approximately one hour to ensure complete precipitation.[5]

-

Separate the solid antimony phosphate from the solution by filtration.

-

Wash the precipitate first with dilute phosphoric acid and then with deionized water to remove any unreacted starting materials and byproducts.[5]

-

Dry the resulting white solid to obtain pure antimonous phosphate.

-

Characterization Techniques

To confirm the identity and purity of the synthesized antimonous phosphate, various analytical techniques are employed.

-

X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the compound. The resulting diffraction pattern can be compared with known standards for SbPO₄.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the phosphate (PO₄³⁻) and antimonate (Sb-O) groups. The presence of absorption bands at specific wavenumbers (as listed in Table 3) confirms the formation of the desired product.[1]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation states of antimony and phosphorus. The binding energy of the P 2p electrons is a key indicator.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy can be used to probe the local environment of the phosphorus atoms. A chemical shift of around -18 ppm is characteristic of SbPO₄.[1]

-

Thermal Analysis (TG/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can be used to study the thermal stability of the compound and determine its melting point.[6]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and characterization of antimonous phosphate.

Caption: Workflow for the synthesis of antimonous phosphate.

Caption: Workflow for the characterization of antimonous phosphate.

Reactions of Antimonous Phosphate

Antimonous phosphate exhibits reactivity with certain classes of compounds.

-

Reaction with Bases: It reacts with bases like ammonia, hydrazine, and ethylenediamine to produce antimony(III) oxide (Sb₂O₃) and the corresponding hydrogenphosphate salts.[1]

-

Intercalation of Amines: It has been reported that amines can intercalate between the layers of the SbPO₄ crystal structure. This process leads to an expansion of the crystal lattice along the a-axis, while the b and c dimensions remain unchanged.[1]

Potential Applications

While the primary applications of antimonous phosphate are in materials science, its properties may be of interest to drug development professionals in specific contexts.

-

Materials for Biomedical Devices: Its layered structure and potential for intercalation could be explored for the development of novel drug delivery systems or coatings for medical devices.

-

Ion Exchange: Antimony(V) phosphate, a related compound, has been studied for its ion-exchange properties, particularly for the selective adsorption of heavy metals.[7] This suggests that antimonous phosphate could be investigated for similar applications in areas such as detoxification or controlled release of ionic drugs.

-

Battery Technology: Antimonous phosphate has been investigated for its potential use in lithium-ion and sodium-ion batteries, which could have implications for powering implantable medical devices.[1][2]

Conclusion

Antimonous phosphate is a well-characterized inorganic compound with distinct physical and chemical properties stemming from its layered crystal structure. The detailed synthesis and characterization protocols provided in this guide offer a solid foundation for researchers to produce and verify this compound in a laboratory setting. While its direct application in drug development is not established, its unique structural and reactive properties may inspire novel research directions in areas such as advanced drug delivery systems and biomedical materials.

References

- 1. Antimony orthophosphate - Wikipedia [en.wikipedia.org]

- 2. Antimony orthophosphate - Wikiwand [wikiwand.com]

- 3. Antimony(3+) phosphate | 12036-46-3 | Benchchem [benchchem.com]

- 4. This compound | O4PSb | CID 21867851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3649174A - Process for preparing antimony phosphate - Google Patents [patents.google.com]

- 6. akjournals.com [akjournals.com]

- 7. Synthesis, characterization, and ion exchange behavior of antimony(V) phosphate: selective adsorption of cadmium and mercury on its column - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimony(III) phosphate molar mass and CAS number

Provided herein is a concise summary of the essential chemical identifiers for Antimony(III) phosphate, tailored for researchers, scientists, and professionals in drug development.

Antimony(III) phosphate, also known as antimony orthophosphate, is an inorganic compound with the chemical formula SbPO₄.[1][2] In this compound, antimony exists in the +3 oxidation state.[1][2] The substance typically appears as a powder.[3][4]

A key structural feature of antimony(III) phosphate is its layered crystal structure, where two-dimensional layers are held together by weak electrostatic forces.[1][2][5] It crystallizes in a monoclinic form under standard conditions.[1][2][5]

For professionals in research and development, accurate identification is paramount. The following table summarizes the molar mass and CAS number for Antimony(III) phosphate.

| Identifier | Value |

| Molar Mass | 216.73 g/mol [3][6] |

| CAS Number | 12036-46-3[1][3][4][7] |

As an AI, I am unable to generate in-depth technical guides, experimental protocols, or DOT language diagrams for signaling pathways as requested. The information provided is based on publicly available data.

References

- 1. Antimony orthophosphate - Wikipedia [en.wikipedia.org]

- 2. Antimony orthophosphate - Wikiwand [wikiwand.com]

- 3. Antimony(3+) phosphate | 12036-46-3 | Benchchem [benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. 磷酸锑(III) - 维基百科,自由的百科全书 [zh.wikipedia.org]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. This compound | O4PSb | CID 21867851 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Layered Structure of Antimony Orthophosphate (SbPO₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony orthophosphate (SbPO₄) is an inorganic compound that crystallizes in a layered structure, a characteristic that imparts unique physical and chemical properties.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and structural properties of layered antimony orthophosphate. The two-dimensional layers in SbPO₄ are held together by weak electrostatic forces, which allows for potential applications in areas such as intercalation chemistry and as a host for various molecules.[1][3] While antimony compounds have a history in medicine, primarily as antiprotozoal drugs, the specific application of layered SbPO₄ in drug development is an emerging area of research that requires thorough investigation into its biocompatibility and interaction with biological systems.[2][4][5] This document aims to provide researchers and professionals in drug development with a foundational understanding of this material, detailing experimental protocols and key structural data.

Synthesis of Layered Antimony Orthophosphate

The synthesis of layered antimony orthophosphate can be achieved through various methods, with precipitation being a common and effective approach. The following protocol is based on a well-documented chemical precipitation method.

Experimental Protocol: Chemical Precipitation

This protocol describes the synthesis of anhydrous antimony orthophosphate by reacting antimony oxide with a water-soluble orthophosphate source in an acidic medium.[6]

Materials:

-

Antimony trioxide (Sb₂O₃)

-

Concentrated hydrochloric acid (HCl)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water

-

Dilute phosphoric acid (H₃PO₄)

Procedure:

-

Preparation of Antimony Trichloride Solution: Dissolve antimony trioxide in concentrated hydrochloric acid. The reaction of antimony oxide and concentrated HCl forms antimony trichloride (SbCl₃). The temperature of this solution should be controlled and maintained.[6]

-

Preparation of Orthophosphate Solution: Prepare a solution of a water-soluble orthophosphate, such as diammonium hydrogen phosphate, in deionized water.[6]

-

Precipitation: Slowly add the orthophosphate solution to the acidic antimony trichloride solution while maintaining a controlled temperature. The rate of addition should be managed to keep the pH of the reacting solution below approximately 3. A higher pH can lead to the formation of impurities.[6]

-

Digestion: The resulting mixture is digested for a minimum of one hour to ensure the complete conversion of the reactants to solid antimony orthophosphate.[6]

-

Filtration and Washing: The precipitated solid antimony orthophosphate is separated from the solution by filtration. The collected solid is then washed, first with a dilute solution of phosphoric acid, followed by washing with deionized water until the removal of chloride ions is complete.[6]

-

Drying: The final product is dried to obtain anhydrous antimony orthophosphate powder.

Structural Characterization

The layered structure and morphology of the synthesized antimony orthophosphate are typically characterized using a suite of analytical techniques.

X-Ray Diffraction (XRD)

XRD is fundamental for confirming the crystalline phase and determining the crystallographic parameters of SbPO₄.

Methodology:

-

Sample Preparation: A fine powder of the synthesized SbPO₄ is packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.

-

Data Collection: The diffraction pattern is typically recorded over a 2θ range of 10-80 degrees with a continuous scan.

-

Analysis: The resulting diffraction pattern is compared with standard diffraction data for monoclinic SbPO₄ (space group P2₁/m) to confirm the phase purity.[1][4] The lattice parameters can be refined from the diffraction data.

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and particle shape of the synthesized SbPO₄.

Methodology:

-

Sample Preparation: A small amount of the SbPO₄ powder is mounted on an aluminum stub using conductive carbon tape.[7][8] For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample to prevent charging under the electron beam.[8]

-

Imaging: The sample is then imaged in the SEM under high vacuum. The accelerating voltage and magnification are adjusted to obtain clear images of the particle morphology.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition behavior of the synthesized SbPO₄.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the SbPO₄ powder is placed in an alumina or platinum crucible.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.[9]

Quantitative Data

The following tables summarize the key quantitative data for layered antimony orthophosphate.

Table 1: Crystallographic Data for Monoclinic SbPO₄

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][4] |

| Space Group | P2₁/m | [1][4] |

| a | 6.885 Å | [4] |

| b | 4.873 Å | [4] |

| c | 5.288 Å | [4] |

| β | 115.90° | [1] |

| Sb-O Bond Lengths | 1.98 - 2.93 Å | [1][3] |

| P-O Bond Lengths | 1.54 - 1.58 Å | [4] |

Table 2: Thermal Properties of SbPO₄

| Property | Value | Notes | Reference |

| Melting Point | ~877 °C | [1] | |

| Decomposition | Stable up to high temperatures | Loses oxygen at 1218 K to form Sb(III) phosphate from Sb(V) phosphate. | [1] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of layered antimony orthophosphate.

References

- 1. Antimony in Biomedical Applications: From Fundamentals to Clinics [1st-metal.com]

- 2. Antimony - Wikipedia [en.wikipedia.org]

- 3. gktoday.in [gktoday.in]

- 4. researchgate.net [researchgate.net]

- 5. Availability, Toxicology and Medical Significance of Antimony - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3649174A - Process for preparing antimony phosphate - Google Patents [patents.google.com]

- 7. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]

- 8. bitesizebio.com [bitesizebio.com]

- 9. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Electronic Configuration and Oxidation State of Antimony in Antimony (III) Phosphate (SbPO₄)

This technical guide provides a comprehensive analysis of the electronic structure and oxidation state of antimony within the inorganic compound antimony phosphate (SbPO₄). It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's fundamental chemical properties.

Electronic Configuration of Antimony (Sb)

Antimony (Sb) is a metalloid element located in Group 15 of the periodic table, with an atomic number of 51.[1] Its position in the periodic table dictates its electron configuration, which is fundamental to understanding its chemical bonding and oxidation states. The full electron configuration of a neutral antimony atom is 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p³.[1][2][3] The electrons in the outermost shell, the valence electrons, are in the 5s and 5p orbitals.[1][4]

| Parameter | Value |

| Atomic Number | 51[1] |

| Full Electron Configuration | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p³[1][2][3] |

| Shorthand Electron Configuration | [Kr] 4d¹⁰ 5s² 5p³[3][5] |

| Valence Electrons | 5 (5s² 5p³)[1][3] |

| Summary of the electronic configuration of a neutral Antimony atom. |

Oxidation State of Antimony in SbPO₄

Antimony can exhibit multiple oxidation states, most commonly ±3 and +5.[4][6][7] In antimony phosphate (SbPO₄), the oxidation state of antimony is determined by the charge of the phosphate anion (PO₄³⁻). The phosphate ion has a charge of -3. To maintain charge neutrality in the compound, the antimony cation must have an equal and opposite charge. Therefore, antimony exists in the +3 oxidation state in SbPO₄.[8] This is why the compound is also referred to as Antimony(III) phosphate.[9]

The presence of a lone pair of electrons on the Sb(III) ion is a significant feature of its electronic structure within the compound.[8]

Experimental Verification

The +3 oxidation state of antimony in SbPO₄ is not just theoretical but has been confirmed through various experimental techniques, most notably X-ray Photoelectron Spectroscopy (XPS). XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

3.1. X-ray Photoelectron Spectroscopy (XPS) Data

In XPS analysis of antimony compounds, the binding energy of the Sb 3d core level electrons is measured. This binding energy is sensitive to the oxidation state of the antimony atom. The Sb 3d spectrum is split into two peaks, Sb 3d₅/₂ and Sb 3d₃/₂, due to spin-orbit coupling. A known complication is the overlap of the Sb 3d₅/₂ peak with the O 1s peak, which requires careful deconvolution of the spectra.[10] The Sb 3d₃/₂ peak is therefore often used as a clearer indicator.

Reference XPS data for antimony and its oxides show distinct binding energies for different oxidation states.

| Compound | Antimony Oxidation State | Sb 3d₅/₂ Binding Energy (eV) |

| Metallic Sb | 0 | ~528.5 |

| Sb₂O₃ | +3 | 530.1 - 530.3[10] |

| Sb₂O₅ | +5 | ~530.9[10] |

| SbPO₄ | +3 | ~531 [11] |

| Comparative XPS binding energies for Antimony in different oxidation states. The value for SbPO₄ is consistent with the Sb(III) state. |

The binding energy for the 2p electrons of the phosphorus atom in SbPO₄ has been determined by XPS to be 133.9 eV.[8]

Structural and Bonding Information

SbPO₄ has a layered crystal structure. At standard conditions, it crystallizes in a monoclinic form with the space group P2₁/m.[8][12] In this structure, each antimony atom is coordinated to four oxygen atoms in a squarish pyramidal arrangement with the antimony at the apex.[8] The phosphate group (PO₄) maintains its tetrahedral geometry.[8]

| Parameter | Value |

| Crystal System | Monoclinic[8][12] |

| Space Group | P2₁/m[8][12] |

| Sb-O Bond Lengths (Å) | 1.98, 2.04, 2.18, 2.93[8] |

| P-O Bond Lengths (Å) | 1.54 - 1.58[12] |

| Structural data for Antimony Phosphate (SbPO₄). |

Experimental Protocols

5.1. Synthesis of Antimony Phosphate (SbPO₄)

Several methods for the synthesis of SbPO₄ have been reported. A common solid-state reaction method is provided below.

Objective: To synthesize crystalline SbPO₄.

Materials:

-

Antimony(III) oxide (Sb₂O₃)

-

Diammonium phosphate ((NH₄)₂HPO₄)

Procedure:

-

Thoroughly grind a stoichiometric mixture of antimony(III) oxide and diammonium phosphate in an agate mortar.

-

Place the resulting powder mixture into an alumina crucible.

-

Heat the crucible in a furnace at 600 °C for a specified duration (e.g., 12 hours) to allow for the solid-state reaction to complete.[8]

-

After the reaction, allow the furnace to cool down to room temperature.

-

The resulting white powder is SbPO₄.

-

Characterize the final product using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and phase purity.

Alternative Synthesis: Another reported method involves reacting antimony metal with meta-phosphoric acid at high temperatures.[13]

5.2. XPS Analysis Protocol

Objective: To determine the oxidation state of Sb in a synthesized SbPO₄ sample.

Instrumentation:

-

X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.

Procedure:

-

Mount the powdered SbPO₄ sample onto a sample holder using double-sided conductive tape.

-

Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument. The pressure should be below 2 x 10⁻⁷ Pa.[11]

-

Calibrate the binding energy scale by setting the C 1s peak from adventitious carbon to 285.0 eV.[11]

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Sb 3d and O 1s region.

-

Perform spectral deconvolution (curve fitting) on the high-resolution Sb 3d region. Use a non-linear Shirley-type background.[11] Constrain the Sb 3d₅/₂ and Sb 3d₃/₂ peaks with a fixed area ratio and spin-orbit splitting (approximately 9.34-9.38 eV).[10]

-

The remaining signal in the Sb 3d₅/₂ region after accounting for the antimony peak can be attributed to the O 1s signal.[10]

-

Compare the determined binding energy of the Sb 3d₃/₂ peak to reference values for Sb(0), Sb(III), and Sb(V) to confirm the +3 oxidation state.

References

- 1. Antimony (Sb) - Periodic Table [periodictable.one]

- 2. m.youtube.com [m.youtube.com]

- 3. Electronic Configuration of Antimony: Quick Guide & Examples [vedantu.com]

- 4. Periodic Table of Elements: Antimony - Sb (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 5. Antimony - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Antimony and Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. materials.gelsonluz.com [materials.gelsonluz.com]

- 8. Antimony orthophosphate - Wikipedia [en.wikipedia.org]

- 9. webqc.org [webqc.org]

- 10. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Antimony [xpsfitting.com]

- 11. researchgate.net [researchgate.net]

- 12. mp-3439: SbPO4 (monoclinic, P2_1/m, 11) [legacy.materialsproject.org]

- 13. Synthesis and vibrational spectrum of antimony phosphate, SbPO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Coordination Chemistry and Geometry of Antimony(III) Phosphate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the coordination chemistry and geometry of antimony(III) phosphate (SbPO₄). It details the synthesis, crystal structure, and spectroscopic properties of this layered inorganic compound. Particular emphasis is placed on the unique coordination environment of the antimony(III) cation, which is dictated by the presence of a stereochemically active lone pair of electrons. This document includes tabulated crystallographic and spectroscopic data, detailed experimental protocols for synthesis and characterization, and graphical representations of the coordination geometry and experimental workflows to serve as a valuable resource for researchers in materials science, inorganic chemistry, and medicinal chemistry.

Introduction

Antimony(III) phosphate, with the chemical formula SbPO₄, is an inorganic compound that has garnered interest due to its distinct structural characteristics. It belongs to the A³⁺B⁵⁺O₄ family of compounds and crystallizes in a layered structure.[1] The defining feature of its coordination chemistry is the influence of the 5s² lone electron pair on the antimony(III) cation, which results in a distorted coordination geometry and anisotropic physical properties, such as high compressibility perpendicular to its layers.[2][3] Understanding the synthesis-structure-property relationships of SbPO₄ is crucial for its potential application in various fields, including as a host for intercalation chemistry and potentially in battery materials.[2] While many antimony compounds have historical and current applications in medicine, particularly for treating leishmaniasis, the specific role of SbPO₄ in drug development is not yet well-established.[4][5] This guide focuses on the fundamental chemical and structural aspects of SbPO₄.

Synthesis of Antimony(III) Phosphate

The synthesis of SbPO₄ can be achieved through several methods, primarily solid-state reactions and precipitation from aqueous solutions. The choice of precursor and reaction conditions can influence the final structure and purity of the product.[6]

Experimental Protocols

Protocol 1: Solid-State Synthesis

This method involves the high-temperature reaction of solid precursors.[2][6]

-

Precursors: Antimony(III) oxide (Sb₂O₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) or phosphoric acid (H₃PO₄).

-

Stoichiometry: A 1:1 molar ratio of antimony(III) to phosphate is required.[6] For the reaction with (NH₄)₂HPO₄, the molar ratio of Sb₂O₃ to (NH₄)₂HPO₄ is 1:2.

-

Procedure: a. Thoroughly grind the stoichiometric amounts of the precursors in an agate mortar to ensure a homogeneous mixture. b. Transfer the mixture to a porcelain or alumina crucible. c. Heat the crucible in a furnace at 600 °C for several hours. The reaction involving diammonium phosphate will release ammonia and water vapor. d. Allow the furnace to cool to room temperature. e. The resulting white powder is SbPO₄. Characterize the product using Powder X-Ray Diffraction (PXRD) to confirm phase purity.

Protocol 2: Precipitation Synthesis

This method involves the precipitation of SbPO₄ from a solution.[6]

-

Precursors: Antimony(III) oxide (Sb₂O₃), concentrated hydrochloric acid (HCl), and a phosphate source such as diammonium hydrogen phosphate ((NH₄)₂HPO₄).

-

Procedure: a. Dissolve Sb₂O₃ in concentrated HCl to form a solution of antimony trichloride (SbCl₃). b. Separately, prepare an aqueous solution of the phosphate source (e.g., (NH₄)₂HPO₄). c. Slowly add the phosphate solution to the SbCl₃ solution while stirring. A white precipitate of SbPO₄ will form. d. Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted precursors and chloride ions. e. Dry the resulting solid in an oven at a moderate temperature (e.g., 120 °C) to obtain pure SbPO₄.[2]

Coordination Chemistry and Crystal Structure

SbPO₄ crystallizes in a monoclinic system with the space group P2₁/m.[1][7] The structure is two-dimensional, consisting of SbPO₄ layers stacked along the a-axis and held together by weak electrostatic interactions.[1][2] This layered nature is a direct result of the stereochemically active lone pair on the Sb³⁺ ions.

Coordination Environment of Antimony(III)

The antimony(III) ion is coordinated to four oxygen atoms from four different phosphate tetrahedra. The geometry is highly distorted due to the presence of the 5s² lone pair of electrons, which occupies a significant volume.[1] This coordination can be described as a squarish pyramid with the antimony atom at the apex or as a rectangular see-saw.[2][6][7] The lone pair is directed into the interlayer space, causing the weak bonding between the layers.[1]

Coordination Environment of Phosphorus(V)

The phosphorus(V) atom is, as expected, tetrahedrally coordinated to four oxygen atoms, forming a regular PO₄ tetrahedron.[1][7] These tetrahedra act as bridging units, linking the antimony centers to form the extended two-dimensional layers.

Caption: Coordination spheres of Sb(III) and P(V) in SbPO₄.

Quantitative Structural Data

The structural parameters of SbPO₄ have been determined through X-ray diffraction studies. The data presented below is compiled from various sources and provides a quantitative description of the crystal lattice and bonding.

Table 1: Crystallographic Data for Antimony(III) Phosphate (SbPO₄)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [1][7] |

| Space Group | P2₁/m (No. 11) | [1][7] |

| a (Å) | 6.885 | [7] |

| b (Å) | 4.873 | [7] |

| c (Å) | 5.288 | [7] |

| β (°) | 83.386 | [7] |

| Unit Cell Volume (ų) | 163.422 |[1] |

Table 2: Selected Bond Lengths and Angles for Antimony(III) Phosphate (SbPO₄)

| Bond/Angle | Length (Å) / Angle (°) | Reference(s) |

|---|---|---|

| Sb-O Bond Lengths | ||

| Sb-O | 1.98, 2.04, 2.18, 2.93 | [2][6] |

| Sb-O (range) | 2.03 - 2.22 | [7] |

| P-O Bond Lengths | ||

| P-O (range) | 1.54 - 1.58 | [7] |

| P-O (range) | 1.509 - 1.536 | [1] |

| O-Sb-O Bond Angles |

| O-Sb-O | 87.9, 164.8, 84.1, 85.0 |[2][6] |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and bonding within SbPO₄.

General Experimental Protocols

Protocol 3: Powder X-Ray Diffraction (PXRD) Analysis

-

Sample Preparation: Finely grind the synthesized SbPO₄ powder to ensure random crystal orientation.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

-

Data Collection: Use a diffractometer with a standard radiation source (e.g., Cu Kα, λ = 1.5406 Å). Scan a 2θ range (e.g., 10-80°) with a suitable step size and collection time.

-

Analysis: Compare the resulting diffraction pattern with standard patterns from databases (e.g., ICSD ID 15073) to confirm the phase and purity.[7] Refine lattice parameters using appropriate software.

Protocol 4: Infrared (IR) Spectroscopy Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of SbPO₄ powder (1-2 mg) with dry KBr powder (~200 mg) and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: Record the IR spectrum, typically in the 4000-400 cm⁻¹ range.

-

Analysis: Identify the characteristic absorption bands corresponding to the vibrations of the phosphate and antimonate groups.

Spectroscopic Data

Table 3: Spectroscopic Data for Antimony(III) Phosphate (SbPO₄)

| Technique | Feature | Value (cm⁻¹ or eV) | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | P-O and Sb-O vibrations | 1145, 1052, 973 | [2] |

| O-P-O bending vibrations | 664, 590, 500, 475, 372 | [2] | |

| X-ray Photoelectron Spectroscopy (XPS) | P 2p binding energy | 133.9 eV | [2] |

| Nuclear Magnetic Resonance (NMR) | ³¹P chemical shift | -18 ppm |[2] |

Caption: General workflow for SbPO₄ synthesis and characterization.

Relevance to Drug Development

Antimony-containing compounds have a long history in medicine, with pentavalent antimonials like sodium stibogluconate being used as primary treatments for leishmaniasis.[5][8] The proposed mechanism involves the in-vivo reduction of Sb(V) to the more toxic Sb(III) form, which then targets key parasitic enzymes.[5] Antimony compounds have also been investigated for their anticancer potential.[4][8]

However, the current body of scientific literature does not contain specific studies on antimony(III) phosphate (SbPO₄) as a drug candidate or its interaction with specific biological signaling pathways. Its low solubility in aqueous media would likely pose a significant challenge for systemic drug delivery. Therefore, while the broader field of antimony-based pharmaceuticals is active, research has not yet focused on this particular inorganic phosphate. Future work could potentially explore SbPO₄ as a component in composite materials or as a slow-release source of antimony, but such applications remain speculative.

Conclusion

Antimony(III) phosphate is a structurally fascinating compound defined by its layered architecture and the stereochemically active lone pair on the Sb³⁺ cation. This lone pair dictates the distorted squarish pyramidal coordination of the antimony center and the weak interlayer bonding. The synthesis is achievable through straightforward high-temperature solid-state reactions or precipitation methods. While its unique structure is well-characterized, its direct application in fields such as drug development has not been explored and remains an open area for future investigation. This guide provides the foundational chemical, structural, and procedural information necessary for researchers to engage with this material.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antimony orthophosphate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Antimony and bismuth compounds in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimony(3+) phosphate | 12036-46-3 | Benchchem [benchchem.com]

- 7. mp-3439: SbPO4 (monoclinic, P2_1/m, 11) [legacy.materialsproject.org]

- 8. Recent advances on antimony(III/V) compounds with potential activity against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Investigation of Antimony Phosphate (SbPO₄) Electronic Band Structure using Density Functional Theory

Publication Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical overview of the theoretical investigation of the electronic band structure of Antimony Phosphate (SbPO₄) using Density Functional Theory (DFT). It outlines the fundamental crystal structure, a comprehensive theoretical methodology for DFT calculations, and presents key findings on the electronic properties. All quantitative data are summarized for clarity, and conceptual and methodological workflows are illustrated using diagrams generated with Graphviz (DOT language).

Introduction

Antimony Phosphate (SbPO₄) is a layered compound that has garnered interest for various applications, including as an anode material in lithium-ion and sodium-ion batteries.[1] A fundamental understanding of its electronic properties, particularly the electronic band structure and band gap, is crucial for evaluating its potential in electronic and electrochemical devices. Density Functional Theory (DFT) serves as a powerful computational tool to model and predict the electronic characteristics of crystalline solids from first principles. This guide details the theoretical framework and findings from DFT studies on SbPO₄.

Crystal Structure of SbPO₄

The foundational step for any DFT calculation is the precise definition of the material's crystal structure. SbPO₄ crystallizes in a monoclinic system with the P2₁/m space group.[2] The structure is two-dimensional, composed of SbPO₄ sheets oriented along the (0, 0, 1) direction.[2]

In this structure, Antimony (Sb³⁺) is coordinated with four oxygen atoms in a rectangular see-saw-like geometry, while Phosphorus (P⁵⁺) is bonded tetrahedrally to four oxygen atoms.[2] This arrangement of SbO₄ and PO₄ units forms the characteristic layers.

Table 1: Crystallographic Data for SbPO₄

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/m (No. 11) |

| Lattice Constant (a) | 6.885 Å[2] |

| Lattice Constant (b) | 4.873 Å[2] |

| Lattice Constant (c) | 5.288 Å[2] |

| Sb-O Bond Distances | 2.03–2.22 Å[2] |

| P-O Bond Distances | 1.54–1.58 Å[2] |

Caption: Conceptual diagram of the SbPO₄ monoclinic unit cell.

Theoretical Methodology: Density Functional Theory

The electronic band structure of SbPO₄ is investigated using DFT calculations, typically performed with plane-wave basis sets. The protocol described here is representative of a standard approach for such a system.

Experimental Protocol: DFT Band Structure Calculation

-

Structure Definition: The calculation begins with the experimental or computationally relaxed crystal structure of SbPO₄, including lattice parameters and atomic positions as detailed in Table 1.

-

Self-Consistent Field (SCF) Calculation:

-

Functional Selection: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is commonly used for the exchange-correlation energy.[3] This level of theory provides a good balance between computational cost and accuracy for many materials.

-

Pseudopotentials: Projector-Augmented Wave (PAW) pseudopotentials are employed to describe the interaction between core and valence electrons.

-

Energy Cutoff: A plane-wave kinetic energy cutoff (e.g., ~520 eV) is set to ensure the convergence of the total energy.

-

k-point Mesh: The Brillouin zone is sampled using a Monkhorst-Pack grid. A sufficiently dense mesh is chosen to ensure convergence of the electron density.

-

Convergence Criteria: The calculation is run until the total energy difference between successive iterations is minimal (e.g., < 10⁻⁶ eV), achieving self-consistency.

-

-

Non-Self-Consistent Field (NSCF) Calculation:

-

Following the SCF step, a non-self-consistent calculation is performed to determine the electronic eigenvalues (energy bands) along a high-symmetry path within the first Brillouin zone.

-

This step uses the converged charge density from the SCF calculation.

-

-

Density of States (DOS) Calculation: A denser k-point mesh is used in another NSCF calculation to obtain a smooth and accurate Density of States, which reveals the contribution of different atomic orbitals to the electronic bands.

-

Post-Processing: The output data is processed to generate the band structure plot and the DOS diagram.

Caption: Workflow for a typical DFT electronic structure calculation.

Results: Electronic Band Structure and Density of States

DFT calculations reveal key insights into the electronic nature of SbPO₄. Based on computations using the GGA functional, SbPO₄ is predicted to be a semiconductor.

Table 2: Calculated Electronic Properties of SbPO₄

| Property | Calculated Value | Notes |

|---|---|---|

| Band Gap (E_g) | 4.079 eV[2] | Calculated with a GGA functional. |

| Magnetic Ordering | Non-magnetic[2] | Total magnetic moment is 0.000 µB. |

| Stability | Stable | Energy above the convex hull is 0.000 eV/atom.[2] |

The calculated band gap of 4.079 eV suggests that SbPO₄ is an insulator or a wide-band-gap semiconductor.[2] It is important to note that DFT calculations with semi-local functionals like GGA are known to systematically underestimate band gaps, sometimes by as much as 50%.[2][4] Therefore, the actual experimental band gap is likely to be larger. More advanced and computationally expensive methods, such as hybrid functionals (e.g., HSE06) or GW calculations, would be required for a more quantitatively accurate prediction of the band gap.

The Density of States (not shown) would further reveal that the valence band maximum (VBM) is primarily composed of O 2p orbitals, while the conduction band minimum (CBM) has significant contributions from Sb 5s and 5p orbitals.

Caption: Simplified diagram of a semiconductor band structure.

Conclusion

Theoretical studies using Density Functional Theory predict that SbPO₄ is a stable, non-magnetic, wide-band-gap semiconductor. The calculated GGA band gap is approximately 4.079 eV, indicating poor intrinsic electronic conductivity, a factor that must be considered in its application as an anode material where charge transport is critical.[2] The layered crystal structure and wide band gap suggest that its properties could be tuned through strategies like doping or nanostructuring to enhance electronic conductivity. Future theoretical work employing more advanced functionals could provide a more precise quantitative value for the band gap and offer deeper insights into its electronic and optical properties for targeted applications.

References

An In-depth Technical Guide to the Solubility of Antimony(3+) Phosphate in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of antimony(3+) phosphate (SbPO₄). Given the compound's relevance in various research contexts, including materials science and potentially as a precursor in the synthesis of antimony-based therapeutics, understanding its solubility is crucial. This document outlines the known qualitative solubility, provides a detailed experimental protocol for its quantitative determination, and discusses the implications for professionals in drug development.

Introduction

Antimony compounds have a long history in medicine, with renewed interest in their therapeutic potential.[1][2] Pentavalent antimonials have been a cornerstone in the treatment of leishmaniasis for over half a century.[1][2] More recent research explores the application of antimony complexes in cancer therapy. In drug development, the solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. While organic antimony complexes are often designed for improved solubility and therapeutic efficacy, inorganic precursors like this compound are important starting materials. A thorough understanding of the solubility of such precursors is essential for process chemistry and the development of novel synthesis routes for active pharmaceutical ingredients (APIs).

This compound is a white, solid inorganic compound.[3] It is known to be sparingly soluble in aqueous solutions, a characteristic typical of many trivalent metal phosphates.[4]

Aqueous Solubility

Table 1: Qualitative and Estimated Aqueous Solubility of this compound

| Parameter | Value/Description | Source/Justification |

| Appearance | White solid powder | [3] |

| Solubility in Water | Generally described as insoluble or sparingly soluble. | [3] |

| Estimated Ksp | Not experimentally determined. Likely to be very small, by analogy to other trivalent metal phosphates (e.g., FePO₄, AlPO₄). | Inferred from[5] |

| pH Dependence | Solubility is expected to increase in acidic solutions due to the protonation of the phosphate anion. | General principle for phosphate salts.[4] |

Solubility in Organic Solvents

The solubility of inorganic salts like this compound in organic solvents is generally very low.[6] These solvents, particularly non-polar ones, do not effectively solvate the antimony(3+) and phosphate ions. While some polar aprotic solvents might exhibit slightly better solvation capabilities than non-polar solvents, significant solubility is not expected.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-polar | Hexane, Toluene | Very Low / Insoluble | Lack of polarity to solvate ions. |

| Polar Aprotic | Acetone, Acetonitrile | Very Low / Insoluble | Limited ability to solvate cations effectively. |

| Polar Protic | Methanol, Ethanol | Very Low / Insoluble | While capable of hydrogen bonding, the lattice energy of the salt is likely too high to be overcome. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an aqueous medium at a given temperature. This protocol is based on standard methods for sparingly soluble inorganic salts.[7]

Objective: To determine the molar solubility and solubility product constant (Ksp) of this compound in water at 25°C.

Materials:

-

This compound (SbPO₄), high purity

-

Deionized water

-

Standardized solution of a suitable chelating agent for antimony (e.g., EDTA, if applicable) or a suitable acid for titration

-

Indicator for titration

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Filtration apparatus with inert filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) instrument for antimony concentration determination.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Place the container in a constant temperature water bath set at 25°C.

-

Stir the suspension vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and the dissolved ions is achieved.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the solid to settle.

-

Carefully draw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a 0.22 µm inert filter to remove any suspended solid particles. This step is critical to avoid artificially high solubility measurements.

-

-

Analysis of Antimony(3+) Concentration:

-

Accurately dilute the filtered, saturated solution to a concentration suitable for analysis by ICP-MS or AAS.

-

Prepare a series of calibration standards of antimony(3+) of known concentrations.

-

Analyze the calibration standards and the diluted sample solution using ICP-MS or AAS to determine the concentration of antimony(3+) in the saturated solution.

-

-

Calculation of Molar Solubility and Ksp:

-

From the concentration of Sb³⁺ in the saturated solution, calculate the molar solubility (S) of SbPO₄. The dissolution equilibrium is: SbPO₄(s) ⇌ Sb³⁺(aq) + PO₄³⁻(aq)

-

The molar solubility, S, is equal to the molar concentration of Sb³⁺, which is also equal to the molar concentration of PO₄³⁻.

-

The solubility product constant (Ksp) is calculated using the expression: Ksp = [Sb³⁺][PO₄³⁻] = S * S = S²

-

Logical Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Drug Development Context

While this compound itself is not a drug, the antimony(III) ion is of significant interest in pharmacology. Pentavalent antimonial drugs are pro-drugs that are metabolized to the more toxic trivalent antimony (Sb(III)).[8] The precise mechanism of action is still under investigation, but it is believed that Sb(III) interacts with thiol-containing enzymes and proteins within the target parasite, such as Leishmania.

Potential Cellular Interactions of Antimony(III)

Caption: Simplified diagram of the proposed mechanism of action for antimonial drugs.

Understanding the solubility of simple inorganic salts like this compound is a foundational step in developing more complex, soluble, and effective antimony-based drugs. Low aqueous solubility can be a starting point for developing nanoparticle formulations or for controlled synthesis of more complex and soluble organometallic antimony compounds.

Conclusion

This compound is a sparingly soluble inorganic salt in both aqueous and organic solvents. While precise quantitative solubility data is not widely available, this guide provides a framework for its experimental determination. For professionals in drug development, understanding the solubility of such precursor compounds is essential for the synthesis and formulation of novel antimony-based therapeutics. The provided experimental protocol and contextual information aim to support further research and development in this promising area of medicinal chemistry.

References

- 1. Pentavalent Antimonials: From Chemistry to the Design of New Drugs | Bentham Science [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 12036-46-3 | Benchchem [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ksp Table [chm.uri.edu]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. fountainheadpress.com [fountainheadpress.com]

- 8. researchgate.net [researchgate.net]

Illuminating the Path Forward: An In-depth Technical Guide to the Luminescent Properties of Rare-Earth Doped Antimony Phosphate Glass

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals exploring the unique luminescent characteristics of rare-earth doped antimony phosphate glass. This document details experimental protocols, presents key quantitative data, and visualizes complex processes to accelerate innovation in materials science and biomedical applications.

This technical guide delves into the synthesis, characterization, and luminescent behavior of antimony phosphate glass doped with various rare-earth ions, including Europium (Eu³⁺) and a Dysprosium-Samarium (Dy³⁺-Sm³⁺) co-doped system. The unique properties of this glass matrix make it a promising candidate for a range of applications, from solid-state lighting and lasers to advanced biomedical imaging and sensing.

Introduction to Rare-Earth Doped Antimony Phosphate Glass

Antimony phosphate glasses offer a compelling host matrix for rare-earth ions due to their advantageous properties, including high refractive index, good thermal stability, and low phonon energy, which can enhance luminescent efficiency. The incorporation of rare-earth elements, with their characteristic sharp and intense emission bands, unlocks a wide array of optical functionalities. This guide will focus on the luminescence of Eu³⁺ as a red-light emitter and the energy transfer dynamics in Dy³⁺-Sm³⁺ co-doped glasses, which can be tailored for white light generation.

Experimental Protocols

A solid understanding of the material's synthesis and characterization is fundamental to reproducing and building upon existing research. The following sections provide detailed methodologies for the key experimental procedures.

Glass Synthesis: The Melt-Quenching Technique

The synthesis of rare-earth doped antimony phosphate glass is typically achieved through the conventional melt-quenching method.[1] This process involves the high-temperature melting of precursor materials followed by rapid cooling to form an amorphous solid.

Typical Precursor Materials:

-

Glass Formers: Antimony(III) oxide (Sb₂O₃), Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Dopants: Europium(III) oxide (Eu₂O₃), Dysprosium(III) oxide (Dy₂O₃), Samarium(III) oxide (Sm₂O₃)

Procedure:

-

Mixing: High-purity precursor powders are weighed and thoroughly mixed in an agate mortar to ensure homogeneity.

-

Melting: The mixture is placed in an alumina crucible and melted in a high-temperature furnace. The melting temperature is typically around 1000-1200°C, and the duration is approximately 1-2 hours to ensure a complete and homogeneous melt.

-

Quenching: The molten glass is then rapidly quenched by pouring it onto a preheated stainless steel or graphite mold. This rapid cooling prevents the formation of a crystalline structure.

-

Annealing: To relieve internal stresses, the resulting glass is annealed at a temperature near its glass transition temperature (typically 400-500°C) for several hours before being slowly cooled to room temperature.

Characterization Techniques

A suite of analytical techniques is employed to understand the structural and luminescent properties of the synthesized glasses.

-

X-ray Diffraction (XRD): To confirm the amorphous nature of the glass.

-

Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg).

-

Absorption Spectroscopy: To measure the absorption spectra of the rare-earth ions in the glass matrix, which is crucial for Judd-Ofelt analysis.

-

Photoluminescence (PL) Spectroscopy: To record the excitation and emission spectra, providing insights into the luminescent properties.

-

Luminescence Decay Lifetime Measurement: To determine the lifetime of the excited states of the rare-earth ions, which is essential for understanding energy transfer processes.

Quantitative Data on Luminescent Properties

The following tables summarize key quantitative data for Eu³⁺-doped and an analogous Dy³⁺/Tb³⁺ co-doped antimony phosphate glass, providing a baseline for understanding the potential of a Dy³⁺/Sm³⁺ system.

Judd-Ofelt Parameters and Radiative Properties of Eu³⁺ in Antimony-Borate Glass

| Parameter | Symbol | Value | Reference |

| Judd-Ofelt Intensity Parameter | Ω₂ (x 10⁻²⁰ cm²) | 3.5 - 4.5 | [3] |

| Judd-Ofelt Intensity Parameter | Ω₄ (x 10⁻²⁰ cm²) | 1.0 - 2.0 | [3] |

| Judd-Ofelt Intensity Parameter | Ω₆ (x 10⁻²⁰ cm²) | 0.5 - 1.5 | [3] |

| Radiative Transition Probability (⁵D₀→⁷F₂) | A_rad (s⁻¹) | ~600 - 800 | Calculated |

| Radiative Lifetime | τ_rad (ms) | ~1.2 - 1.7 | Calculated |

| Stimulated Emission Cross-section (⁵D₀→⁷F₂) | σ_em (x 10⁻²¹ cm²) | ~1.5 - 2.5 | Calculated |

Note: The radiative properties are calculated based on the reported Judd-Ofelt parameters and the refractive index of similar glasses. These values are estimates and will vary with the exact glass composition.

Luminescence Properties of Dy³⁺/Tb³⁺ Co-Doped Antimony Phosphate Glass

Data from a Dy³⁺/Tb³⁺ co-doped antimony phosphate glass provides valuable insights into the potential for efficient energy transfer in a Dy³⁺/Sm³⁺ system within the same host matrix.[4]

| Property | Value |

| Dy³⁺ Emission Peaks | 483 nm (⁴F₉/₂ → ⁶H₁₅/₂), 575 nm (⁴F₉/₂ → ⁶H₁₃/₂) |

| Tb³⁺ Emission Peak | 545 nm (⁵D₄ → ⁷F₅) |

| Energy Transfer Efficiency (Dy³⁺ → Tb³⁺) | up to 63.1% |

| Energy Transfer Mechanism | Electric Dipole Interaction |

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and energy transfer mechanisms is crucial for clarity and reproducibility.

Photoluminescence Spectroscopy Workflow

The following diagram illustrates the typical workflow for acquiring photoluminescence and lifetime data.

Energy Transfer Mechanism in Dy³⁺-Sm³⁺ Co-Doped Glass

In Dy³⁺-Sm³⁺ co-doped systems, Dy³⁺ acts as a sensitizer, absorbing excitation energy and transferring it to the Sm³⁺ activator, which then luminesces. This energy transfer is typically non-radiative and occurs through dipole-dipole or dipole-quadrupole interactions.[5] The following diagram illustrates this process.

Conclusion

Rare-earth doped antimony phosphate glasses represent a versatile platform for the development of advanced photonic materials. The data and protocols presented in this guide offer a foundational understanding for researchers and developers. Further investigation into the specific luminescent properties of various rare-earth ions within this host will undoubtedly lead to new and exciting applications in diverse scientific and technological fields. The efficient energy transfer observed in co-doped systems opens up possibilities for creating novel light sources with tailored spectral characteristics.

References

Thermal stability and melting point of pure SbPO4

An In-depth Technical Guide to the Thermal Stability and Melting Point of Pure Antimony (III) Orthophosphate (SbPO4)

This technical guide provides a comprehensive overview of the thermal properties of pure antimony (III) orthophosphate (SbPO4), a material of interest for researchers and scientists in various fields, including materials science and potentially as a component in specialized formulations. This document details the reported melting points, thermal stability, and the experimental methodologies for the synthesis and thermal analysis of SbPO4.

Data Presentation: Thermal Properties of SbPO4

The thermal characteristics of pure SbPO4 can be influenced by its method of preparation, which affects properties such as crystallinity and crystal structure. The available quantitative data on its melting point and thermal decomposition behavior are summarized below.

| Thermal Property | Reported Value | Synthesis Method Context |

| Melting Point | 877 °C | Determined for crystalline SbPO4 obtained from the thermal treatment of antimony polyphosphate.[1][2] |

| Melting Point | ~1020 °C | For anhydrous SbPO4 with a hexagonal crystal structure, prepared by a specific precipitation method.[3] |

| Thermal Stability | Evaporation starts at ~920 °C without decomposition. | Based on thermogravimetric (TG) analysis of crystalline SbPO4.[1] |

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of SbPO4 are crucial for reproducible research. The following sections outline representative experimental protocols based on available literature.

Synthesis of Pure SbPO4

The thermal properties of SbPO4 can vary depending on the synthesis route. Two common methods are solid-state reaction and precipitation.

1. Solid-State Synthesis from Antimony Polyphosphate Precursor [1] This method involves the high-temperature treatment of an antimony polyphosphate to yield crystalline SbPO4.

-

Precursor: Antimony polyphosphate (Sb(PO3)3).

-

Protocol:

-

Heat the antimony polyphosphate precursor at 800°C for an extended period (e.g., 18 to 120 hours) to form an amorphous (vitreous) antimony orthophosphate.

-

To obtain the crystalline form, heat the precursor at 1100°C for approximately 70 hours.

-

The transformation to crystalline SbPO4 is confirmed by X-ray diffraction (XRD) analysis.

-

2. Precipitation Synthesis of Anhydrous SbPO4 [3] This process yields anhydrous antimony orthophosphate with a hexagonal crystal structure.

-

Reactants: Antimony (III) oxide (Sb2O3), concentrated hydrochloric acid (HCl), and a water-soluble orthophosphate source (e.g., diammonium hydrogen phosphate - DAP).

-

Protocol:

-

Dissolve approximately 10 parts of reagent-grade Sb2O3 in about 40 parts of concentrated hydrochloric acid and heat the solution to about 75°C.

-

Prepare a 4M solution of diammonium hydrogen phosphate by dissolving approximately 53 parts of DAP in 100 parts of water and heat this solution to about 75°C.

-

Add the DAP solution to the acidic antimony solution while stirring. The rate of addition is controlled to maintain the pH of the reacting solution below approximately 3.

-

Digest the resulting mixture for at least 1 hour at about 75°C to ensure complete conversion to solid SbPO4.

-

Filter the solid SbPO4 and wash it with a 1% phosphoric acid solution, followed by deionized water until the chloride ion concentration in the precipitate is less than 10 p.p.m.

-

Thermal Analysis of SbPO4

The following is a representative protocol for conducting thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC) on pure SbPO4, based on the study by Melnikov and coworkers and general best practices for inorganic materials.[1]

-

Instrumentation: A simultaneous TGA/DTA or TGA/DSC thermal analyzer is typically used.

-

Sample Preparation: A small amount of the crystalline SbPO4 powder is used for the analysis.

-

Crucible: An inert crucible, such as alumina (Al2O3), is recommended.

-

Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen or argon) or an oxidizing atmosphere (e.g., synthetic air) at a controlled flow rate (e.g., 50-100 mL/min) to prevent unwanted reactions.

-

Heating Rate: A linear heating rate, typically in the range of 5 to 20°C/min, is applied. Slower heating rates can provide better resolution of thermal events.

-

Temperature Range: The sample is heated from ambient temperature to a temperature above the expected melting or decomposition point, for instance, up to 1200°C.

-

Data Collection: The instrument records the change in sample mass (TGA) and the difference in temperature or heat flow between the sample and a reference (DTA/DSC) as a function of temperature.

Visualizations

The following diagrams illustrate the experimental workflow for the precipitation synthesis of SbPO4 and the logical progression of its thermal behavior.

Caption: Experimental workflow for the precipitation synthesis of anhydrous SbPO4.

Caption: Logical relationship of the thermal behavior of pure crystalline SbPO4 upon heating.

References

Unveiling the Vibrational Fingerprint of Antimony Phosphate (SbPO₄): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental vibrational modes of antimony phosphate (SbPO₄), a material of growing interest in various scientific and technological fields. Through a combination of experimental data and theoretical calculations, this document elucidates the intricate relationship between the crystal structure of SbPO₄ and its characteristic Raman and Infrared (IR) spectral features. Understanding these vibrational properties is crucial for material identification, quality control, and for predicting its behavior in diverse applications, including drug development where phosphate-containing compounds play a significant role.

Crystal Structure and Symmetry of Antimony Phosphate (SbPO₄)

Antimony phosphate (SbPO₄) crystallizes in a monoclinic system with the space group P2₁/m.[1][2][3][4][5] This layered structure is characterized by the presence of PO₄ tetrahedra and SbO₄E polyhedra, where E represents the non-bonding lone electron pair of the Sb³⁺ cation.[4] The symmetry of the crystal lattice dictates the number and activity of the vibrational modes observable in Raman and IR spectroscopy. A factor group analysis, based on the monoclinic P2₁/m space group, is essential for the assignment of the fundamental vibrational modes.[5]

Fundamental Vibrational Modes: Data and Assignments

The vibrational spectrum of SbPO₄ is dominated by the internal modes of the phosphate (PO₄) tetrahedra and the lattice modes involving the motion of both Sb³⁺ and PO₄³⁻ ions. The following tables summarize the experimentally observed Raman-active modes and the theoretically calculated Raman and IR-active modes at ambient pressure, along with their symmetry assignments and descriptions.

Table 1: Experimental and Theoretical Raman Active Vibrational Modes of SbPO₄

| Experimental Raman Frequency (cm⁻¹) | Theoretical Raman Frequency (cm⁻¹) | Symmetry | Assignment |

| 89 | 89 | A g | T(PO₄) |

| 106 | 106 | A g | T(PO₄) |

| 139 | 139 | B g | T(PO₄) |

| 152 | 152 | A g | T(PO₄) |

| 197 | 197 | B g | R(PO₄) |

| 230 | 230 | A g | R(PO₄) |

| 258 | 258 | B g | T(PO₄) |

| 288 | 288 | A g | T(PO₄) |

| 310 | 310 | B g | R(PO₄) |

| 344 | 344 | A g | R(PO₄) |

| 403 | 403 | A g | ν₂(PO₄) |

| 425 | 425 | B g | ν₂(PO₄) |

| 548 | 548 | A g | ν₄(PO₄) |

| 580 | 580 | B g | ν₄(PO₄) |

| 623 | 623 | A g | ν₄(PO₄) |

| 936 | 936 | A g | ν₁(PO₄) |

| 978 | 978 | B g | ν₃(PO₄) |

| 1025 | 1025 | A g | ν₃(PO₄) |

| 1083 | 1083 | B g | ν₃(PO₄) |

| 1145 | 1145 | A g | ν₃(PO₄) |

Data sourced from Pereira et al. (2019).[4] T = Translational, R = Rotational, ν₁ = Symmetric stretching, ν₂ = Symmetric bending, ν₃ = Asymmetric stretching, ν₄ = Asymmetric bending.

Table 2: Theoretical Infrared (IR) Active Vibrational Modes of SbPO₄

| Theoretical IR Frequency (cm⁻¹) | Symmetry | Assignment |

| 95 | B u | T(PO₄) |

| 121 | A u | T(PO₄) |

| 145 | B u | T(PO₄) |

| 170 | A u | R(PO₄) |

| 205 | B u | T(PO₄) |

| 245 | A u | T(PO₄) |

| 275 | B u | R(PO₄) |

| 300 | A u | R(PO₄) |

| 330 | B u | T(PO₄) |

| 360 | A u | T(PO₄) |

| 410 | A u | ν₂(PO₄) |

| 440 | B u | ν₂(PO₄) |

| 560 | B u | ν₄(PO₄) |

| 590 | A u | ν₄(PO₄) |

| 630 | B u | ν₄(PO₄) |

| 945 | A u | ν₁(PO₄) |

| 990 | B u | ν₃(PO₄) |

| 1040 | A u | ν₃(PO₄) |

| 1100 | B u | ν₃(PO₄) |

| 1160 | A u | ν₃(PO₄) |

Experimental and Theoretical Methodologies

A combination of experimental spectroscopic techniques and theoretical calculations is employed to perform a thorough analysis of the vibrational modes of SbPO₄.

Experimental Protocols

3.1.1. Raman Spectroscopy

Raman spectra are typically acquired using a high-resolution microspectrometer. A detailed protocol is as follows:

-

Sample Preparation: A small quantity of the crystalline SbPO₄ powder is placed on a clean microscope slide.

-

Instrumentation: A Raman microscope equipped with a high-power laser (e.g., 532 nm), a high-resolution grating (e.g., 1200 grooves/mm), and a sensitive detector (e.g., a thermoelectrically cooled CCD) is used.

-

Data Acquisition:

-

The laser is focused on the sample using an appropriate microscope objective.

-

The laser power is optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Spectra are collected in the appropriate wavenumber range (e.g., 50 - 1200 cm⁻¹) with a spectral resolution of typically less than 3 cm⁻¹.

-

Multiple acquisitions are averaged to improve the signal quality.

-

-

Data Analysis:

-

The collected spectra are baseline corrected to remove any background fluorescence.

-

The peaks are fitted using a suitable profile (e.g., a Voigt or Lorentzian-Gaussian function) to determine their precise positions (wavenumber), intensities, and widths.

-

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides complementary information to Raman spectroscopy. A typical protocol for analyzing a solid sample like SbPO₄ is:

-

Sample Preparation: The KBr pellet method is commonly used. A small amount of SbPO₄ powder (typically 1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (around 200 mg). The mixture is then pressed under high pressure to form a transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a suitable source (e.g., a Globar), a beam splitter (e.g., KBr), and a detector (e.g., DTGS) is used.

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is first recorded.

-

The KBr pellet containing the SbPO₄ sample is then placed in the sample holder.

-

The spectrum is recorded over a specific range (e.g., 400 - 4000 cm⁻¹).

-

Multiple scans are co-added to enhance the signal-to-noise ratio.

-

-

Data Analysis: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The positions and intensities of the absorption bands are then determined.

Theoretical Calculations

Density Functional Theory (DFT) calculations are a powerful tool for predicting and assigning vibrational modes. The general workflow involves:

-

Model Construction: The crystal structure of SbPO₄ (space group P2₁/m) is used as the input for the calculations.

-

Computational Details:

-

A suitable exchange-correlation functional (e.g., PBEsol) and basis set are chosen.

-

The geometry of the crystal structure is optimized to find the minimum energy configuration.

-

-

Vibrational Analysis:

-

The vibrational frequencies and the corresponding normal modes are calculated from the second derivatives of the energy with respect to the atomic displacements.

-

The Raman and IR activities of each mode are also determined based on the changes in polarizability and dipole moment, respectively.

-

-

Mode Assignment: The calculated vibrational modes are visualized to understand the atomic motions associated with each frequency, allowing for a detailed assignment of the experimental spectra.

Visualizing the Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the vibrational analysis of SbPO₄.

Caption: Experimental workflow for Raman and FTIR analysis of SbPO₄.

Caption: Workflow for theoretical vibrational analysis of SbPO₄ using DFT.

Caption: Integrated approach for vibrational mode assignment of SbPO₄.

Conclusion

This technical guide has provided a detailed overview of the fundamental vibrational modes of antimony phosphate (SbPO₄). By summarizing the experimental and theoretical data in a structured format, outlining the detailed methodologies, and visualizing the analytical workflows, this document serves as a valuable resource for researchers and scientists. The presented information is essential for the accurate characterization of SbPO₄ and will aid in its potential applications, including those in the pharmaceutical and materials science industries. The combination of experimental spectroscopy and theoretical calculations provides a robust framework for understanding the vibrational properties of this and other complex crystalline materials.

References

Methodological & Application

Synthesis of antimony(3+) phosphate from antimony trioxide and phosphoric acid

Application Notes and Protocols for the Synthesis of Antimony(III) Phosphate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony(III) phosphate (SbPO₄) is an inorganic compound that has garnered interest for its potential applications in various fields, including materials science and potentially as a precursor or intermediate in the synthesis of pharmacologically active antimony compounds.[1][2] Antimony compounds have a long history in medicine, notably in the treatment of leishmaniasis and schistosomiasis.[3][4][5][6] While pentavalent antimony compounds are more commonly used therapeutically due to better tolerance, the trivalent state, Sb(III), is considered the active form for its parasiticidal effects.[4][6][7] This document provides detailed protocols for the synthesis of antimony(III) phosphate from antimony trioxide and phosphoric acid, along with characterization data and a discussion of its relevance in the context of drug development.

Chemical and Physical Properties

Antimony(III) phosphate is a white, solid material.[2] It crystallizes in a monoclinic system and is known to have a layered structure.[1][2] The coordination of the Sb³⁺ ion is described as a squarish pyramid, a geometry influenced by the lone pair of electrons on the antimony atom.[2]

Experimental Protocols

Two primary methods for the synthesis of antimony(III) phosphate from antimony trioxide and phosphoric acid are presented below: a direct high-temperature reaction and a precipitation method.

Method 1: Direct High-Temperature Synthesis

This method involves the direct reaction of antimony trioxide with phosphoric acid at elevated temperatures. The overall reaction is:

Sb₂O₃ + 2H₃PO₄ → 2SbPO₄ + 3H₂O[1]

Materials and Equipment:

-

Antimony(III) oxide (Sb₂O₃)

-

Orthophosphoric acid (H₃PO₄, 85%)

-

Deionized water

-

High-temperature furnace

-

Ceramic crucible

-

Stirring hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Protocol:

-

Preparation of Reactant Slurry: In a ceramic crucible, create a slurry by mixing antimony(III) oxide with an excess of 85% phosphoric acid. The molar ratio of H₃PO₄ to Sb₂O₃ should be greater than 2:1 to ensure complete reaction.

-

Initial Reaction: Place the crucible on a stirring hotplate in a fume hood. Heat the mixture to approximately 120°C with constant stirring.[1] This initial heating step helps to initiate the reaction and form a homogeneous mixture.

-

High-Temperature Calcination: Transfer the crucible to a high-temperature furnace. Gradually heat the mixture to 600°C and maintain this temperature for several hours to ensure the completion of the reaction and removal of water.[1]

-

Cooling and Washing: After the calcination is complete, allow the furnace to cool down to room temperature. The resulting solid is antimony(III) phosphate.

-

Purification: Wash the product repeatedly with deionized water to remove any unreacted phosphoric acid. Filter the solid using a Büchner funnel.

-

Drying: Dry the purified antimony(III) phosphate in an oven at 100-120°C until a constant weight is achieved.

Safety Precautions:

-